molecular formula C17H15N3O2 B7475210 N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide

N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide

Cat. No. B7475210
M. Wt: 293.32 g/mol
InChI Key: KZVLZJKPMUWCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide, also known as MOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPA is a derivative of phthalazine and has been found to exhibit a wide range of biological activities, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide can modulate the activity of various enzymes and signaling pathways that are involved in cell growth, differentiation, and apoptosis. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its potent anti-cancer activity. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the limitations of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide. One of the most promising areas of research is the development of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based anti-cancer drugs. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity, and further research is needed to develop N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based drugs that can be used in clinical settings. Other future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide include its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 2-ethyl-2-(2-nitrophenyl)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-ethyl-2-(2-hydrazinylphenyl)acetic acid hydrazide, which is further treated with methyl iodide to form N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide.

Scientific Research Applications

N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is in the field of cancer research. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to inhibit the growth of tumor cells in animal models.

properties

IUPAC Name

N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-19(14-8-3-2-4-9-14)16(21)12-20-17(22)15-10-6-5-7-13(15)11-18-20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVLZJKPMUWCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.